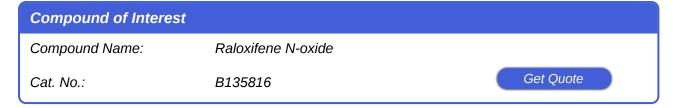


Raloxifene N-oxide: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene N-oxide, a primary oxidative degradation product and metabolite of the selective estrogen receptor modulator (SERM) Raloxifene, is a molecule of significant interest in pharmaceutical research and development. This technical guide provides a detailed overview of **Raloxifene N-oxide**, focusing on its core chemical properties, synthesis, and analytical characterization. While research on the specific biological activity of **Raloxifene N-oxide** is limited, its role as a significant impurity necessitates a thorough understanding of its formation and detection. This document summarizes key data, outlines experimental protocols for its preparation and analysis, and presents a logical workflow for its characterization.

Core Properties of Raloxifene N-oxide

Raloxifene N-oxide is identified by the Chemical Abstracts Service (CAS) number 195454-31-0[1][2][3][4]. Its molecular formula is C28H27NO5S[1]. Key quantitative data for this compound are summarized in the table below.



Property	Value	Reference
CAS Number	195454-31-0	
Molecular Formula	C28H27NO5S	
Molecular Weight	489.58 g/mol	
Synonyms	Raloxifene EP Impurity C, USP Raloxifene Related Compound C	

Synthesis and Characterization

The formation of **Raloxifene N-oxide** is a critical consideration in the stability and analysis of Raloxifene. Understanding its synthesis and the methods for its characterization are essential for quality control in drug manufacturing.

Experimental Protocol: Synthesis of Raloxifene N-oxide

A common method for the preparation of **Raloxifene N-oxide** involves the oxidation of Raloxifene hydrochloride. The following protocol is a detailed methodology for this synthesis:

Materials:

- Raloxifene hydrochloride
- Dichloromethane (DCM)
- Methanol
- 0.5% Sodium hydroxide solution
- m-Chloroperoxybenzoic acid (m-CPBA)
- 1% Sodium thiosulphate solution
- Water



Procedure:

- Dissolve 2 grams of Raloxifene hydrochloride in a mixture of 40 mL of DCM, 20 mL of methanol, and 10 mL of 0.5% sodium hydroxide solution.
- Slowly add a solution of 2.5 grams of m-CPBA in 20 mL of DCM to the reaction mixture.
- Dilute the reaction mass with an additional 20 mL of methanol and stir for 24 hours.
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
- Upon completion, quench the reaction by adding 10 mL of 1% sodium thiosulphate solution and stir for one hour.
- Filter the resulting solid and wash it with water to obtain the final product.

Analytical Characterization

The identification and quantification of **Raloxifene N-oxide** as an impurity are typically performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

- Column: Inertsil C8-3, (250 x 4.6) mm, 5µm stainless steel column.
- Mobile Phase: A gradient mixture of 0.01 M KH2PO4 (pH adjusted to 3.0 with Orthophosphoric acid or potassium hydroxide) and acetonitrile (67:33).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS):

- Column: X-Terra RP-8, (250 x 4.6) mm.
- Mobile Phase: A gradient mixture of 10mM ammonium formate (pH adjusted to 3.0 with formic acid) and acetonitrile.



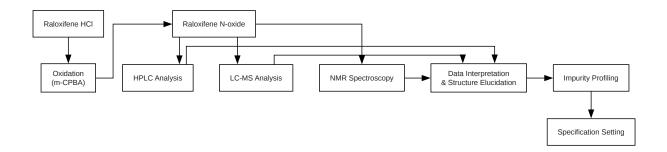
- Flow Rate: 1.0 ml/min.
- Detection: UV at 280 nm, coupled with a mass spectrometer for mass analysis.
- Column Temperature: 45°C.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity and signaling pathways of **Raloxifene N-oxide** itself. As it is primarily considered an oxidative degradation product and impurity of Raloxifene, the majority of pharmacological studies focus on the parent compound. It is plausible that any biological activity of **Raloxifene N-oxide** might be significantly different from or weaker than that of Raloxifene due to the structural modification. Further research is warranted to elucidate the specific pharmacological profile of this N-oxide derivative.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and characterization of **Raloxifene N-oxide**, particularly in the context of its role as a pharmaceutical impurity.



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Workflow for the synthesis and analysis of Raloxifene N-oxide.

Conclusion



Raloxifene N-oxide is a key compound to consider in the development, manufacturing, and quality control of Raloxifene-based pharmaceuticals. While its own biological activity remains largely unexplored, the established protocols for its synthesis and analytical characterization are crucial for ensuring the purity and stability of the active pharmaceutical ingredient. This guide provides a foundational understanding for researchers and professionals working with Raloxifene and its related compounds. Further investigation into the pharmacological effects of Raloxifene N-oxide could reveal new insights and is an area ripe for future research.

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